molecular formula C12H17NS B13254329 3-[(Phenylthio)methyl]piperidine

3-[(Phenylthio)methyl]piperidine

Cat. No.: B13254329
M. Wt: 207.34 g/mol
InChI Key: HHPWABHMEOWNCO-UHFFFAOYSA-N
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Description

3-[(Phenylsulfanyl)methyl]piperidine is an organic compound with the molecular formula C12H17NS. It belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications . This compound features a piperidine ring substituted with a phenylsulfanyl group, making it a valuable scaffold in drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(phenylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with a phenylsulfanyl methylating agent. One common method includes the use of phenylsulfanyl methyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 3-[(phenylsulfanyl)methyl]piperidine may involve continuous flow synthesis techniques to enhance yield and purity. Catalytic hydrogenation and other advanced methodologies can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[(Phenylsulfanyl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Phenylsulfanyl)methyl]piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of central nervous system (CNS) active agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-[(phenylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets. The phenylsulfanyl group can modulate the compound’s binding affinity to various receptors and enzymes, influencing its pharmacological effects. The piperidine ring enhances the compound’s ability to cross biological membranes, making it effective in CNS applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Phenylsulfanyl)methyl]piperidine is unique due to its phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for functionalization, making it a versatile scaffold in drug design .

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

3-(phenylsulfanylmethyl)piperidine

InChI

InChI=1S/C12H17NS/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-3,6-7,11,13H,4-5,8-10H2

InChI Key

HHPWABHMEOWNCO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CSC2=CC=CC=C2

Origin of Product

United States

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